N-(2-fluoro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)naphthalene-2-carboxamide
Description
This compound features a naphthalene-2-carboxamide scaffold linked to a substituted phenyl group bearing a 6-methoxyimidazo[1,2-b]pyridazin-2-yl moiety and a fluorine atom at the 2-position. The imidazo[1,2-b]pyridazine core is a privileged structure in medicinal chemistry, often associated with kinase inhibition or modulation of protein-protein interactions. The methoxy substituent on the pyridazine ring may improve solubility, while the fluorine atom on the phenyl ring could influence electronic properties and metabolic stability .
Properties
IUPAC Name |
N-[2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN4O2/c1-31-23-11-10-22-26-21(14-29(22)28-23)17-8-9-19(25)20(13-17)27-24(30)18-7-6-15-4-2-3-5-16(15)12-18/h2-14H,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMULCFJQBVSRSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC(=C(C=C3)F)NC(=O)C4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The following compounds share the imidazo[1,2-b]pyridazine or related heterocyclic cores but differ in substituents and appended groups, leading to distinct physicochemical and pharmacological profiles:
Substituent-Driven Pharmacological Profiles
- Fluoro vs. Chloro Substituents: The target compound’s 2-fluoro group (vs. Chloro substituents, however, may offer stronger halogen bonding in target binding sites .
Naphthalene vs. Cyclopentane/Trifluoromethyl Groups :
The naphthalene moiety in the target compound provides extended aromaticity for hydrophobic interactions, whereas cyclopentane (in 946217-68-1 ) and trifluoromethyl (in 1383619-76-8 ) groups balance lipophilicity and metabolic resistance.- Methoxy vs. Glycoloylamino Modifications: The glycoloylamino group in 1005783-52-7 introduces polarity and hydrogen-bonding capacity, which may improve aqueous solubility but reduce blood-brain barrier penetration compared to the methoxy group in the target compound .
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